2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid
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Overview
Description
“2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid” is a chemical compound with the CAS Number: 1216071-12-3. It has a molecular weight of 171.15 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid” is 1S/C7H9NO4/c1-5-2-8-6 (12-5)3-11-4-7 (9)10/h2H,3-4H2,1H3, (H,9,10) . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.
Scientific Research Applications
Nanotechnology
The compound’s unique properties can be exploited in the field of nanotechnology, particularly in the creation of nanoscale sensors. These sensors could be designed to detect specific biological or chemical substances, with applications ranging from medical diagnostics to environmental monitoring.
Each of these fields offers a unique perspective on the applications of 2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid , reflecting the compound’s versatility and potential for contributing to advancements across various scientific disciplines. The compound’s molecular weight is 171.15 and it is typically available in powder form . It’s important to note that while these applications are promising, further research and development are necessary to fully realize the potential of this compound in these areas.
Safety and Hazards
properties
IUPAC Name |
2-[(5-methyl-1,3-oxazol-2-yl)methoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-5-2-8-6(12-5)3-11-4-7(9)10/h2H,3-4H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DESNHERLOOJPNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)COCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid |
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